REACTION_CXSMILES
|
C[O:2][CH:3](OC)[C:4]1[CH:13]=[CH:12][C:11]2[CH2:10][CH2:9][CH2:8][NH:7][C:6]=2[N:5]=1>FC(F)(F)C(O)=O>[N:5]1[C:6]2[NH:7][CH2:8][CH2:9][CH2:10][C:11]=2[CH:12]=[CH:13][C:4]=1[CH:3]=[O:2]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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COC(C1=NC=2NCCCC2C=C1)OC
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Type
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CUSTOM
|
Details
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the resulting solution stirred under argon for 12.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The TFA was removed at reduced pressure
|
Type
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CUSTOM
|
Details
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the residue partitioned between sat. NaHCO3 and CH2Cl2
|
Type
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CUSTOM
|
Details
|
The organic layer was dried
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CONCENTRATION
|
Details
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pad of silica gel (10% acetone/CH2Cl2) and concentrated
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |